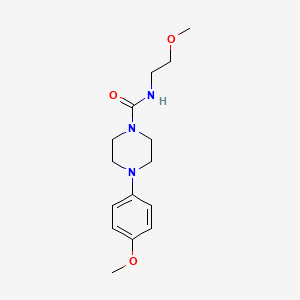
N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺
描述
Synthesis Analysis
The synthesis of piperazine derivatives, closely related to the compound , involves multiple steps, including bromination, cyclization, N-alkylation, and reduction, utilizing materials such as diethanolamine. These processes aim to produce novel derivatives with potential biological activities by manipulating the chemical structure to achieve desired properties (Qi-don, 2015).
Molecular Structure Analysis
Structural characterization of similar piperazine derivatives reveals the critical role of the piperazine ring and its substituents in determining the compound's biological activity and binding affinity. X-ray crystallography, NMR, and other analytical techniques are commonly used for structural elucidation, providing insights into the molecular conformation, which directly influences the compound's interaction with biological targets (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives exhibit a wide range of chemical reactivities and properties, largely dependent on their specific functional groups. For instance, the introduction of methoxy groups can significantly alter the electronic distribution within the molecule, affecting its affinity and selectivity towards different biological receptors. These modifications can lead to compounds with high specificity and potency for targeted receptors, showcasing the importance of chemical structure in designing effective molecules (Orjales et al., 1995).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure and can be tailored through chemical synthesis to improve the compound's bioavailability and stability. Crystallographic studies provide detailed information on the molecular packing, hydrogen bonding, and other interactions that contribute to the compound's solid-state properties (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical behavior of piperazine derivatives under different conditions is a key area of study. This includes their reactivity towards other compounds, stability under various pH conditions, and their behavior in biological systems. Understanding these chemical properties is essential for predicting the compound's interactions within a biological context, guiding the development of therapeutic agents with desired efficacy and safety profiles (Wang et al., 2006).
科学研究应用
5-HT1A 血清素受体亲和力
研究表明,某些与 N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺在结构上相关的化合物,如 1-(2-甲氧基苯基)-4-[4-(2-邻苯二甲酰亚胺)丁基]哌嗪 (NAN-190),对 5-HT1A 血清素受体表现出高亲和力。这些研究涉及结构亲和力关系研究,旨在提高选择性和拮抗活性 (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991)。
HIV-1 逆转录酶抑制
与 N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺在结构上类似的化合物已被研究其抑制 HIV-1 逆转录酶的潜力。这项研究已导致新型非核苷类抑制剂的开发,显示出对 HIV-1 的显著效力 (Romero 等人,1994)。
5-HT1A 受体的 PET 成像
研究利用 N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺的衍生物在 PET 成像中对人体的 5-HT1A 受体进行量化。此应用对于了解血清素神经传递至关重要,并且在神经学研究中具有重要意义 (Choi 等人,2015)。
环境敏感荧光配体的开发
N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺的衍生物已被合成,用作 5-HT1A 受体的环境敏感荧光配体。此创新允许在细胞模型中可视化这些受体,有助于更深入地了解受体的分布和功能 (Lacivita 等人,2009)。
血清素能神经传递中的作用
使用与 N-(2-甲氧基乙基)-4-(4-甲氧基苯基)-1-哌嗪甲酰胺相关的化合物 WAY-100635 进行的研究揭示了 5-HT1A 受体在血清素能神经传递中的作用。该化合物已用于研究这些受体的拮抗活性,有助于理解与血清素相关的疾病 (Forster 等人,1995)。
属性
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-12-7-16-15(19)18-10-8-17(9-11-18)13-3-5-14(21-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNTTPDUGUTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)
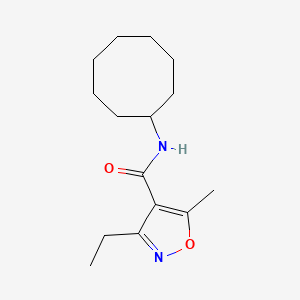

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)

![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
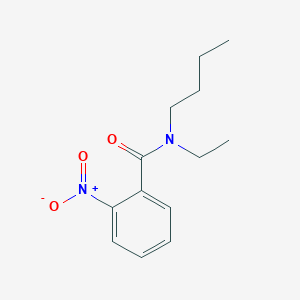
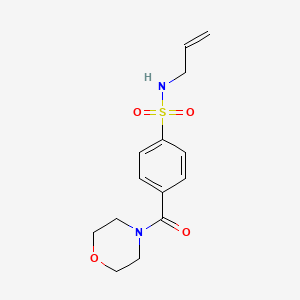
![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)
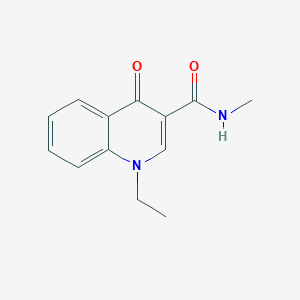
![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)